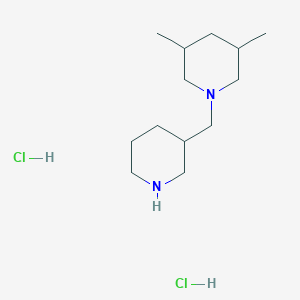
3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It has a molecular weight of 283.28 . The IUPAC name for this compound is 3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” can be represented by the InChI code: 1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H . This indicates that the molecule consists of a piperidine ring substituted with two methyl groups and a piperidin-3-ylmethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” include a molecular weight of 283.28 . The compound is a solid at room temperature . More specific properties such as melting point, boiling point, and density are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Stereoselective Synthesis : The compound has been involved in the stereoselective synthesis of dialkylaminomethyl substituted halobutadienes, highlighting its utility in synthetic chemistry for creating highly functionalized unsaturated aliphatic compounds through the ring-opening of thiophene-1,1-dioxides (Gronowitz, Hallberg, & Nikitidis, 1987).
Medicinal Chemistry and Pharmacology
- Antioxidant Potency : Derivatives of this compound, specifically 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, have been synthesized and studied for their antioxidant efficacy, revealing potential therapeutic applications (Dineshkumar & Parthiban, 2022).
- Receptor Antagonism : N-[ω-(Tetralin-1-yl)alkyl] derivatives of 3,3-Dimethylpiperidine have shown high potency and selectivity as σ1 or σ2 ligands, indicating applications in neuropsychopharmacology (Berardi et al., 1998).
- Antiviral Activities : Derivatives based on 3,4-xylidine, a related compound, have been examined for inhibitory activity against the growth of influenza virus, showing the importance of chemical structure in biological activity (Clark, Isaacs, & Walker, 1958).
Spectroscopy and Structural Analysis
- NMR Study : The synthesis and NMR study of derivatives have provided insights into their structural conformation, contributing to a deeper understanding of their chemical behavior (Dineshkumar & Parthiban, 2022).
Molecular Design and Development
- Development of Opioid Antagonists : Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of peripherally selective opioid antagonists, useful in treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQZUISUZUUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2CCCNC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2759833.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2759834.png)
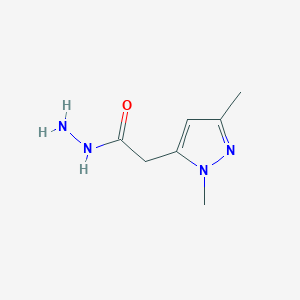
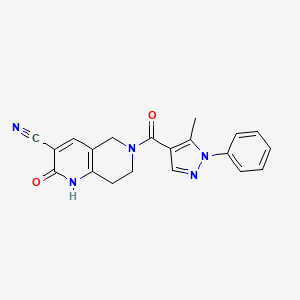
![N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759838.png)
![2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2759840.png)
![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)
![N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2759845.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide](/img/structure/B2759846.png)
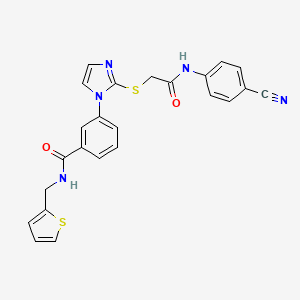
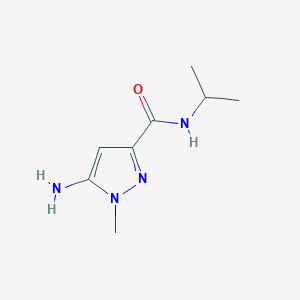
![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2759853.png)
![methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2759855.png)
